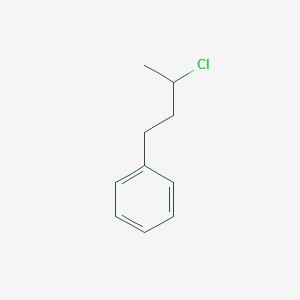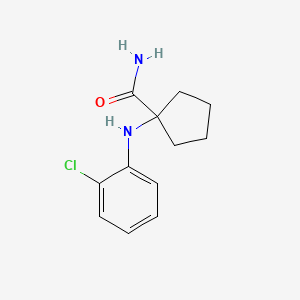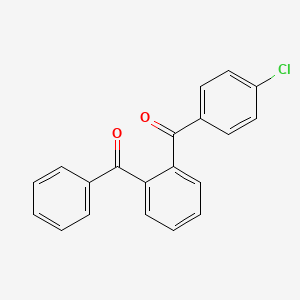
Cobalt--manganese (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt–manganese (1/1) is a compound that combines cobalt and manganese in a 1:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, energy storage, and materials science. The combination of cobalt and manganese results in a material that exhibits enhanced electrochemical and catalytic properties, making it a valuable component in advanced technological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt–manganese (1/1) can be synthesized through various methods, including hydrothermal synthesis, co-precipitation, and sol-gel processes. One common method involves the hydrothermal synthesis, where cobalt and manganese precursors are dissolved in a solvent and subjected to high temperatures and pressures. This process results in the formation of highly crystalline cobalt–manganese oxide .
Industrial Production Methods
In industrial settings, the production of cobalt–manganese (1/1) often involves large-scale hydrothermal synthesis or co-precipitation methods. These methods are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as spray roasting has also been explored for the large-scale production of cobalt–manganese oxides .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt–manganese (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in catalysis and energy storage.
Common Reagents and Conditions
Common reagents used in the reactions involving cobalt–manganese (1/1) include oxygen, hydrogen, and various organic and inorganic compounds. The reaction conditions typically involve high temperatures and pressures, as well as the presence of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from the reactions of cobalt–manganese (1/1) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, cobalt–manganese oxides are commonly formed, which are valuable for their catalytic properties .
Aplicaciones Científicas De Investigación
Cobalt–manganese (1/1) has a wide range of scientific research applications:
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of biosensors and bioelectronic devices.
Mecanismo De Acción
The mechanism by which cobalt–manganese (1/1) exerts its effects is complex and involves multiple molecular targets and pathways. In catalytic applications, the compound facilitates the transfer of electrons and protons, enhancing the efficiency of the reaction. For example, in the water-gas shift reaction, cobalt–manganese oxide acts as a catalyst by adsorbing water and carbon monoxide, leading to the formation of hydrogen and carbon dioxide through a series of intermediate steps .
Comparación Con Compuestos Similares
Cobalt–manganese (1/1) can be compared with other similar compounds, such as:
Nickel–cobalt–manganese oxides: These compounds are also used in battery applications and exhibit similar electrochemical properties.
Cobalt–iron oxides: These compounds are used in catalysis and magnetic applications.
Manganese–iron oxides: These compounds are primarily used in magnetic and catalytic applications.
Propiedades
Número CAS |
12052-33-4 |
|---|---|
Fórmula molecular |
CoMn |
Peso molecular |
113.87124 g/mol |
Nombre IUPAC |
cobalt;manganese |
InChI |
InChI=1S/Co.Mn |
Clave InChI |
MZZUATUOLXMCEY-UHFFFAOYSA-N |
SMILES canónico |
[Mn].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


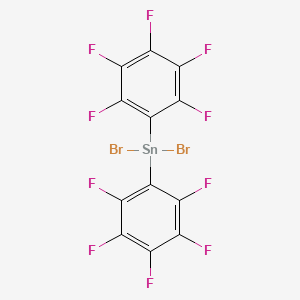
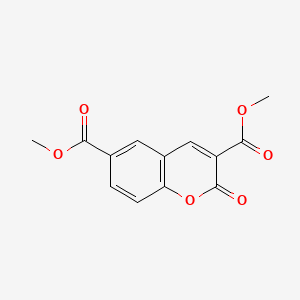
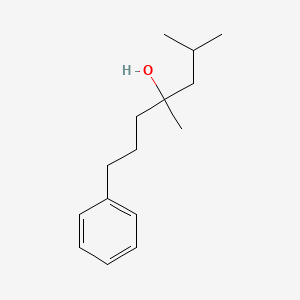
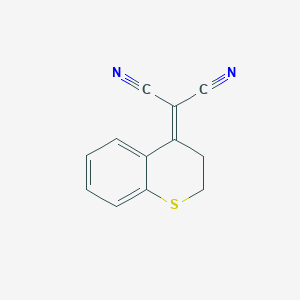
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B14735162.png)
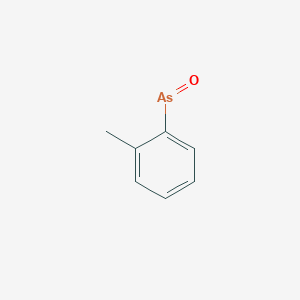
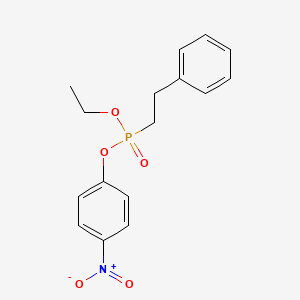
![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)
![1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14735208.png)
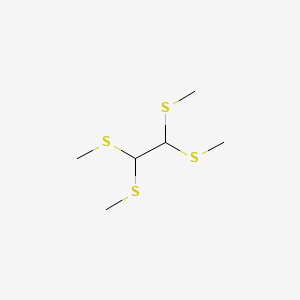
![1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole](/img/structure/B14735212.png)
